N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiazole moiety linked via a hydroxyphenyl group to a 3-chloro-benzothiophene-2-carboxamide scaffold. The benzothiazole and benzothiophene systems are aromatic heterocycles known for their pharmacological relevance, particularly in kinase inhibition, antimicrobial activity, and anticancer applications . The hydroxyl group at the para position of the phenyl ring may enhance solubility or serve as a hydrogen-bond donor, while the chloro substituent on the benzothiophene could influence steric and electronic properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2S2/c23-19-13-5-1-3-7-17(13)28-20(19)21(27)24-12-9-10-16(26)14(11-12)22-25-15-6-2-4-8-18(15)29-22/h1-11,26H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKGMIJGWDHAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar biological entities.
Mode of Action
The exact mode of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is currently unknown. Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . It is plausible that this compound follows a similar mode of action.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may affect similar biochemical pathways.
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles , which may suggest a similar profile for this compound.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H13ClN2O2S2
- Molecular Weight : 436.93 g/mol
- CAS Number : 379709-21-4
The exact mechanism of action for this compound remains largely unexplored. However, it is known that benzothiazole derivatives typically interact with various biological targets, which can lead to the inhibition of specific enzyme functions or modulation of signaling pathways. Research indicates that this compound may exhibit anti-tubercular activity by interfering with the metabolic processes of Mycobacterium tuberculosis .
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Inhibition |
| Pseudomonas aeruginosa | Inhibition |
The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anticancer Activity
Research has also highlighted the potential anticancer properties of benzothiazole derivatives. The compound has shown promise in inducing apoptosis in various cancer cell lines by modulating cell signaling pathways involved in cell proliferation and survival. Notably, compounds derived from benzothiazole structures have been linked to significant cytotoxic effects against cancer cells .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory properties of this compound are supported by studies indicating its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. Additionally, its antioxidant activity helps mitigate oxidative stress, which is crucial in various disease processes .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that benzothiazole derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics make them suitable candidates for further development as therapeutic agents.
Case Studies and Research Findings
-
Study on Antitubercular Activity :
A study evaluated the efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis strains. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting a viable pathway for developing new antitubercular agents. -
Cytotoxicity Testing :
In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines compared to control groups, supporting its potential as an anticancer drug candidate . -
Antimicrobial Efficacy :
The compound was tested against a panel of microbial strains using standard disk diffusion methods. Results showed substantial zones of inhibition, indicating strong antimicrobial activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a benzothiazole structure exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly pancreatic cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial and Antifungal Properties
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has also demonstrated antibacterial and antifungal activities. Benzothiazole derivatives are known to disrupt bacterial cell walls and interfere with fungal growth, making them potential candidates for new antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that it may act as a multi-target-directed ligand (MTDL), potentially addressing both neurodegeneration and associated depressive symptoms .
Structure-Activity Relationship (SAR)
The structural variations introduced in the synthesis of this compound have been pivotal in enhancing its biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Hydroxy group | Increases solubility and bioavailability |
| Chloro group | Enhances antibacterial properties |
| Benzothiazole | Imparts anticancer activity |
This table illustrates how specific modifications can lead to improved therapeutic outcomes.
Neurodegenerative Disease Research
One notable study synthesized a series of benzothiazole derivatives and assessed their inhibitory effects on monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. The findings indicated that certain compounds significantly reduced enzyme activity, suggesting potential for treating conditions like Alzheimer's disease .
Anticancer Evaluation
In another investigation, the anticancer efficacy of this compound was tested against several cancer cell lines. Results showed a marked decrease in cell viability at specific concentrations, reinforcing the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Compound A : 3-Chloro-N-[4-(4-Morpholinylsulfonyl)Phenyl]-1-Benzothiophene-2-Carboxamide
- Structure : Replaces the benzothiazolyl-hydroxyphenyl group with a morpholinylsulfonylphenyl substituent.
- Applications : Likely explored for kinase inhibition due to the prevalence of morpholine-sulfonamide pharmacophores in kinase inhibitors.
Compound B : 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
- Structure: Combines benzothiazolyl-amino and tetrahydroquinoline groups with a thiazole-carboxylic acid terminus.
- Properties: The carboxylic acid group enhances hydrophilicity, and the tetrahydroquinoline scaffold may confer conformational rigidity .
- Applications : Patent data (pages 355–367) suggests activity in enzymatic assays, possibly as a protease or kinase inhibitor .
Compound C : N-{3-[(1,3-Benzothiazol-2-yl)Sulfanyl]-4-Hydroxyphenyl}-4-Chlorobenzene-1-Sulfonamide
- Structure : Features a sulfonamide linker and a benzothiazolyl-sulfanyl group.
- Properties : The sulfonamide and sulfanyl groups may improve metabolic stability and target engagement via sulfur-mediated interactions .
- Applications : Sulfonamide derivatives are frequently investigated as carbonic anhydrase or COX inhibitors.
Comparative Data Table
Pharmacological and Physicochemical Insights
- Solubility : The hydroxyl group in the target compound may improve solubility compared to Compound A’s sulfonyl-morpholine group, which is bulkier.
- Bioactivity: Benzothiazole derivatives often exhibit nanomolar affinity for kinases (e.g., JAK2, EGFR). Compound B’s carboxylic acid group could enable ionic interactions absent in the target molecule .
- Stability : The sulfonamide in Compound C may confer resistance to oxidative metabolism compared to the target compound’s amide linkage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling benzothiazole and benzothiophene precursors under reflux conditions. For analogs, ethanol is a common solvent, with yields ranging from 37% to 70% depending on substituents . Optimization strategies include:
- Temperature control : Higher yields (e.g., 70%) are achieved at reflux temperatures (80–100°C).
- Purification : Flash chromatography with ethyl acetate/hexane (1:1) improves purity .
- Table : Reaction Optimization Parameters
| Substituent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenyl | Ethanol | 80 | 70 |
| 2,6-Difluorophenyl | Ethanol | 100 | 60 |
| 2-Chloro-6-fluorophenyl | Ethanol | 90 | 37 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze aromatic proton environments (δ 6.4–8.33 ppm for benzothiazole/benzothiophene protons) and confirm NH/OH groups (δ 4.11 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1612 cm⁻¹, NO₂ at ~1512 cm⁻¹) .
- Mass spectrometry : Validate molecular weight via FABMS (e.g., m/z 482.90 for analogs) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF are ideal for dissolution due to the compound’s aromatic and amide moieties.
- Stability testing : Monitor degradation via HPLC in aqueous buffers (pH 7.4) over 24–72 hours .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic methods?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles, especially for chlorinated or hydroxylated regions .
- Case study : Conflicting NMR signals for diastereotopic protons can be resolved via crystallographic symmetry analysis .
Q. What strategies are effective for studying the compound’s reactivity in heterocyclic substitution reactions?
- Methodological Answer :
- Electrophilic substitution : Introduce halogen or nitro groups at the benzothiazole’s 2-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃.
- Kinetic monitoring : Track reaction progress via TLC (silica gel, UV detection) and isolate intermediates via column chromatography .
Q. How can computational modeling predict the compound’s binding affinity for target proteins (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures from the PDB (e.g., ATP-binding pockets).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights?
- Methodological Answer :
- Theoretical vs. observed mass : For analogs, FABMS may show deviations (e.g., calculated m/z 482.90 vs. observed 483.2). Recalibrate instruments or consider isotopic patterns (e.g., Cl⁻ isotopes) .
- Elemental analysis : Cross-validate with CHNS data (e.g., C: 54.70% observed vs. 54.71% calculated) .
Q. What experimental controls are critical when assessing biological activity to minimize false positives/negatives?
- Methodological Answer :
- Solvent controls : Include DMSO-only groups to rule out solvent toxicity.
- Positive controls : Use known kinase inhibitors (e.g., Imatinib) to benchmark assay sensitivity .
Theoretical Framework Integration
Q. How can researchers link this compound’s electronic properties to its reactivity in medicinal chemistry applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
